N-(2,4-Dinitrophenyl)-4-nitrobenzamide
Description
N-(2,4-Dinitrophenyl)-4-nitrobenzamide (molecular formula: C₁₃H₈N₄O₇; molecular weight: 332.228 g/mol) is a nitroaromatic benzamide derivative characterized by three nitro groups at the 2′, 4′, and 4-positions of its aromatic rings (Fig. 1) . It has garnered attention in cancer therapy due to its role as a prodrug activated by the bacterial nitroreductase Ssap-NtrB from Staphylococcus saprophyticus. Upon enzymatic reduction, it generates cytotoxic metabolites that selectively target cancer cells, demonstrating potency comparable to the well-studied prodrug CB1954 . Its structural uniqueness lies in the planar amide moiety and electron-withdrawing nitro groups, which enhance reactivity with nitroreductases .
Properties
CAS No. |
37632-91-0 |
|---|---|
Molecular Formula |
C13H8N4O7 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H8N4O7/c18-13(8-1-3-9(4-2-8)15(19)20)14-11-6-5-10(16(21)22)7-12(11)17(23)24/h1-7H,(H,14,18) |
InChI Key |
HNTAKXSYJOAFSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)-4-nitrobenzamide typically involves the nitration of aniline derivatives followed by acylation. One common method includes the nitration of 2,4-dinitroaniline to form 2,4-dinitrophenylamine, which is then acylated using 4-nitrobenzoyl chloride under suitable conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dinitrophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: N-(2,4-Diaminophenyl)-4-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-Dinitroaniline and 4-nitrobenzoic acid.
Scientific Research Applications
Case Studies
- Study on Prodrug Activation : A study reported that N-(2,4-Dinitrophenyl)-4-nitrobenzamide exhibited an IC50 value of 1.793 nM against PC3 prostate cancer cells, comparable to established chemotherapeutics like CB1954. The kinetic parameters and molecular docking studies indicated a favorable interaction with nitroreductase enzymes, enhancing its potential as a targeted cancer therapy .
- Hypoxia-Activated Therapy : Another investigation demonstrated that this compound could selectively release therapeutic agents under hypoxic conditions, which are common in tumor microenvironments. This feature enhances its efficacy while minimizing systemic toxicity .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Research indicates that derivatives of nitrobenzamides exhibit promising activity against various bacterial strains.
Case Studies
- Antitubercular Activity : In a study focusing on antitubercular compounds, derivatives similar to this compound were shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), which is crucial for Mycobacterium tuberculosis survival. The most active derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 ng/mL .
Fluorescent Probes in Imaging
Recent advancements have positioned nitro(het)aromatic compounds like this compound as effective fluorescent probes for imaging applications in biological research.
Applications in Tumor Imaging
- The compound's ability to undergo reduction by nitroreductase results in enhanced fluorescence, making it suitable for imaging hypoxic tumors. This property was effectively utilized in live cell imaging studies where it demonstrated high sensitivity and low toxicity .
Data Tables
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)-4-nitrobenzamide involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, acting as electron acceptors. The compound can also form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify the activity of enzymes by binding to their active sites or interacting with key residues.
Comparison with Similar Compounds
Structural and Electronic Features
Key Observations :
- The target compound’s three nitro groups create a highly electron-deficient aromatic system, facilitating interaction with nitroreductases .
- Bromine or chlorine substituents (e.g., in IV and N-(3-chlorophenethyl)-4-nitrobenzamide) enhance lipophilicity but may reduce enzymatic activation efficiency .
Key Findings :
- The target compound exhibits 137-fold higher activity than CB1954 when paired with Ssap-NtrB, attributed to optimized molecular docking and favorable kinetic parameters (e.g., lower Kₘ and higher kₐₜₜ/Kₘ) .
- Metabolites of prodrugs 6a and 8a show nanomolar IC₅₀ values, but the target compound’s broader nitro substitution ensures superior enzyme interaction and metabolite toxicity .
Physicochemical and Metabolic Stability
- Solubility : The target compound’s nitro groups reduce aqueous solubility compared to less substituted analogs like III .
Biological Activity
N-(2,4-Dinitrophenyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO. Its structure features two nitro groups positioned at the 2 and 4 positions on the phenyl ring, which are critical for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 304.23 g/mol |
| Functional Groups | Nitro (NO), Amide (C=O-N) |
The biological activity of this compound is primarily attributed to the presence of nitro groups, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various effects:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including PC3 prostate cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest .
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. This compound may exert its effects by generating reactive oxygen species (ROS) upon reduction, which can damage microbial DNA and proteins .
Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Anticancer Efficacy : A study reported that this compound demonstrated an IC value comparable to established cancer prodrugs such as CB1954, indicating its potential as a hypoxia-selective prodrug in cancer therapy .
- Antimicrobial Properties : Research highlighted that nitrobenzamide derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism involves the reduction of the nitro group to generate toxic intermediates that bind covalently to bacterial DNA .
Case Studies
- In vitro Studies on Cancer Cell Lines : In a study involving PC3 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was effective at low concentrations (IC = 1.793 nM), showcasing its potential as an effective anticancer agent .
- Antimicrobial Testing : A comparative study assessed the antimicrobial activity of several nitro-containing compounds, including this compound. The results indicated strong inhibition against Gram-positive and Gram-negative bacteria, with mechanisms linked to DNA damage through ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
